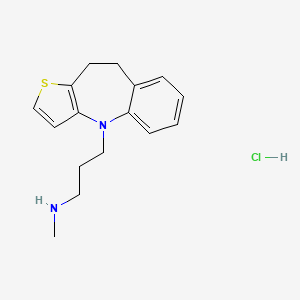
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride is a complex organic compound that belongs to the class of thienobenzazepines This compound is characterized by its unique structure, which includes a thieno ring fused to a benzazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thieno ring, followed by the construction of the benzazepine moiety. Key steps may include cyclization reactions, nucleophilic substitutions, and reductions. Specific reagents and catalysts, such as palladium on carbon (Pd/C) for hydrogenation steps, are often employed to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and reproducibility. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to monitor the product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,10-dihydro-4H-thieno(2,3-b)(1,5)benzodiazepine-4-thione
- (6S)-5,6-Dihydro-6-methyl-4H-thieno(2,3-b)thiopyran-4-one
Uniqueness
9,10-Dihydro-N-methyl-4H-thieno(3,2-b)(1)benzazepine-4-propanamine monohydrochloride is unique due to its specific structural features and the resulting biological activities
Properties
CAS No. |
37968-04-0 |
|---|---|
Molecular Formula |
C16H21ClN2S |
Molecular Weight |
308.9 g/mol |
IUPAC Name |
3-(4,5-dihydrothieno[3,2-b][1]benzazepin-10-yl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H20N2S.ClH/c1-17-10-4-11-18-14-6-3-2-5-13(14)7-8-16-15(18)9-12-19-16;/h2-3,5-6,9,12,17H,4,7-8,10-11H2,1H3;1H |
InChI Key |
DJEGNHUFBZWWMK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)SC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















